molecular formula C22H22O4 B2657878 3-(4-methoxyphenyl)-2-methyl-7-((3-methylbut-2-en-1-yl)oxy)-4H-chromen-4-one CAS No. 100434-11-5

3-(4-methoxyphenyl)-2-methyl-7-((3-methylbut-2-en-1-yl)oxy)-4H-chromen-4-one

Cat. No.: B2657878
CAS No.: 100434-11-5
M. Wt: 350.414
InChI Key: GTHBXFSLVNSDJY-UHFFFAOYSA-N
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Description

3-(4-methoxyphenyl)-2-methyl-7-((3-methylbut-2-en-1-yl)oxy)-4H-chromen-4-one is a synthetic organic compound that belongs to the class of flavonoids. Flavonoids are a diverse group of phytonutrients found in many fruits and vegetables, known for their antioxidant properties and potential health benefits.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-methoxyphenyl)-2-methyl-7-((3-methylbut-2-en-1-yl)oxy)-4H-chromen-4-one typically involves several steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methoxybenzaldehyde and 2-methylchromone.

    Condensation Reaction: The starting materials undergo a condensation reaction in the presence of a base, such as sodium hydroxide, to form the intermediate compound.

    Alkylation: The intermediate compound is then subjected to alkylation using 3-methylbut-2-en-1-ol in the presence of a suitable catalyst, such as potassium carbonate, to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Large-scale production may also require the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-(4-methoxyphenyl)-2-methyl-7-((3-methylbut-2-en-1-yl)oxy)-4H-chromen-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding quinones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield dihydro derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as hydroxyl or methoxy groups are replaced by other substituents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Potassium carbonate, sodium hydroxide.

Major Products Formed

    Oxidation: Quinones.

    Reduction: Dihydro derivatives.

    Substitution: Various substituted flavonoid derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential antioxidant and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating diseases such as cancer and cardiovascular disorders.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of 3-(4-methoxyphenyl)-2-methyl-7-((3-methylbut-2-en-1-yl)oxy)-4H-chromen-4-one involves its interaction with various molecular targets and pathways:

    Antioxidant Activity: The compound can scavenge free radicals and reduce oxidative stress by donating hydrogen atoms or electrons.

    Anti-inflammatory Effects: It may inhibit the production of pro-inflammatory cytokines and enzymes, such as cyclooxygenase and lipoxygenase.

    Molecular Targets: The compound may interact with cellular receptors, enzymes, and signaling pathways involved in cell proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

Similar Compounds

    Quercetin: A flavonoid with similar antioxidant and anti-inflammatory properties.

    Kaempferol: Another flavonoid known for its potential health benefits.

    Apigenin: A flavonoid with potential anticancer and neuroprotective effects.

Uniqueness

3-(4-methoxyphenyl)-2-methyl-7-((3-methylbut-2-en-1-yl)oxy)-4H-chromen-4-one is unique due to its specific chemical structure, which may confer distinct biological activities and therapeutic potential compared to other flavonoids.

Properties

IUPAC Name

3-(4-methoxyphenyl)-2-methyl-7-(3-methylbut-2-enoxy)chromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22O4/c1-14(2)11-12-25-18-9-10-19-20(13-18)26-15(3)21(22(19)23)16-5-7-17(24-4)8-6-16/h5-11,13H,12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTHBXFSLVNSDJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C2=C(O1)C=C(C=C2)OCC=C(C)C)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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